Annonacinone
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Description
Annonacinone is a chemical compound found in some fruits such as the paw paw, custard apples, soursop, and others from the family Annonaceae . It is a member of the class of compounds known as acetogenins . This compound is a natural product from the Annonaceous acetogenins group .
Synthesis Analysis
Annonaceous acetogenins have been highly studied in terms of their isolation, structure elucidation, synthesis, biological evaluation, mechanism of action, and toxicity . They are a unique compound class of C35 or C37 secondary metabolites, derived from the polyketide pathway .Molecular Structure Analysis
Annonaceous acetogenins include structurally a γ-lactone ring along with several oxygenated functionalities. For example, hydroxy group, ketone, epoxide, tetrahydrofuran (THF), and tetahydropyran (THP) moieties, and even double and triple bonds are structural features encountered among the acetogenins .Chemical Reactions Analysis
This compound has been found to exhibit a broad range of biological properties, such as antineoplastic, antiparasitic, cytotoxic, immunosuppressive, neurotoxic, and pesticidal effects . It has also shown antileishmanial activity .Physical and Chemical Properties Analysis
Annonaceous acetogenins are a series of polyketides found almost exclusively from plants in the family Annonaceae . They are C35 or C37 secondary metabolites, derived from the polyketide pathway .Future Directions
Annona species, which contain Annonacinone, are widely used in traditional medicine against leishmaniasis . In vitro studies have confirmed their antileishmanial activity . This suggests that Annona species are promising as leishmanicides and this activity may be related to acetogenins and alkaloids .
Properties
CAS No. |
123266-21-7 |
---|---|
Molecular Formula |
C35H62O7 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-8-oxotridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,30-34,37-39H,3-24,26H2,1-2H3/t27-,30+,31+,32+,33+,34?/m0/s1 |
InChI Key |
WVAPCAKZINGVII-FYEQENAWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CCC(O1)[C@@H](CCCCC(=O)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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